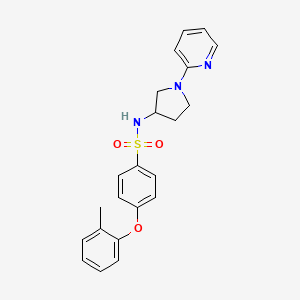

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(2-methylphenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-17-6-2-3-7-21(17)28-19-9-11-20(12-10-19)29(26,27)24-18-13-15-25(16-18)22-8-4-5-14-23-22/h2-12,14,18,24H,13,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJUEKFHYPWJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrolidine Ring: Starting from a suitable pyridine derivative, the pyrrolidine ring can be constructed through cyclization reactions.

Attachment of the Benzenesulfonamide Group: This step might involve sulfonylation reactions where a benzenesulfonyl chloride reacts with an amine group.

Introduction of the o-Tolyloxy Group: This can be achieved through etherification reactions involving the corresponding phenol derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or pyrrolidine rings.

Reduction: Reduction reactions might target the sulfonamide group or the aromatic rings.

Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

Substitution: Conditions for substitution reactions could involve various catalysts, solvents, and temperature controls.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has potential therapeutic applications due to its structural features:

- Antiviral and Antimicrobial Activities : Similar compounds have shown significant antiviral properties against viruses such as HSV-1 and CBV4, indicating that this compound could also exhibit similar effects .

- Enzyme Inhibition : The compound may interact with various enzymes, potentially serving as a probe in biochemical assays or a lead compound for drug development targeting specific enzyme pathways .

Biological Studies

Research indicates that compounds with sulfonamide moieties can modulate biological activities through interactions with proteins and receptors. For instance:

- Inhibition of Enzyme Activity : Compounds structurally related to this compound have been shown to inhibit Hsp90α protein, which is crucial for cancer cell proliferation .

Industrial Applications

The compound's unique structure makes it a candidate for various industrial applications:

- Materials Science : It can serve as a building block for synthesizing more complex materials or functionalized polymers.

- Chemical Probes : Its properties may allow it to be used in developing chemical probes for studying biological systems.

Case Study 1: Antiviral Properties

A study on pyridine-based sulfonamides demonstrated their effectiveness in reducing viral loads in infected cell cultures. Two specific compounds showed over 50% reduction against HSV-1 and CBV4, suggesting that this compound could exhibit similar antiviral efficacy .

Case Study 2: Enzyme Interaction

Research into similar compounds has revealed their potential as enzyme inhibitors. For example, pyridine-based sulfonamides have been tested for their ability to inhibit specific proteins involved in cancer progression, indicating that this compound might also be effective in this regard .

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with benzenesulfonamide derivatives from diverse studies, focusing on structural variations, synthesis, and biological activities.

Structural and Functional Group Analysis

Key Observations :

- Substituent Diversity : The target compound’s pyrrolidine-pyridine group distinguishes it from pyrimidine- or thiazole-containing analogs. This may enhance its binding affinity to targets requiring nitrogen-rich environments, such as kinases or GPCRs .

- Synthetic Complexity : The palladium-catalyzed coupling used for ’s compound contrasts with the target compound’s likely simpler amidation or nucleophilic substitution route, suggesting scalability advantages .

Physicochemical Properties

- Melting Point (MP) : ’s compound has an MP of 175–178°C, typical for rigid, aromatic systems. The target compound’s MP is unreported but may be lower due to its flexible pyrrolidine ring .

- Molecular Weight : The target compound’s molecular weight is likely lower than ’s 589.1 g/mol, aligning it more closely with drug-like properties (e.g., Lipinski’s rules) .

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on the mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H20N2O3S

- Molecular Weight : 336.42 g/mol

- SMILES Notation : CC1=CC=C(C=C1)OCC2=CN(C(=C2)C)C(C)N(C)C

The compound features a pyridine ring, a pyrrolidine moiety, and a benzenesulfonamide structure, contributing to its diverse biological activities.

The compound is hypothesized to exert its biological effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Receptor Modulation : The structure suggests potential interactions with various receptors, including G-protein coupled receptors (GPCRs).

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating a potential role in antimicrobial therapy.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, N-(pyridin-2-yl)benzenesulfonamides have demonstrated inhibitory effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Research has shown that sulfonamide derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the pyridine and sulfonamide groups enhances their activity against resistant strains .

Case Studies

- Case Study 1 : A study involving a related compound demonstrated that it inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests that this compound could exhibit similar efficacy.

- Case Study 2 : In vitro assays showed that a structurally analogous sulfonamide compound had an IC50 of 50 µM against A549 lung cancer cells, leading to further exploration of its derivatives for enhanced potency.

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups on the phenyl ring enhances the potency against target enzymes and receptors.

| Structural Feature | Impact on Activity |

|---|---|

| Pyridine Ring | Enhances receptor binding affinity |

| Sulfonamide Group | Increases antimicrobial efficacy |

| Tolyloxy Group | Modulates lipophilicity for better cell penetration |

Q & A

Q. Critical Conditions :

- Temperature control : Reactions often proceed at 60–80°C for sulfonamide coupling to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with rigorous exclusion of moisture .

Q. Example Protocol :

React 4-(o-tolyloxy)benzenesulfonyl chloride with 1-(pyridin-2-yl)pyrrolidin-3-amine in dichloromethane at 0°C.

Stir for 12 hours under nitrogen, followed by aqueous workup and column purification .

How is the compound characterized for purity and structural integrity using analytical techniques?

Basic Research Question

Key methods include:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) assess purity (>98% required for biological assays) .

- Mass Spectrometry (HRMS) :

- ESI-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 436.1542) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.